molecular formula C19H28N2O3S B4630004 N-cyclopentyl-1-[(2-methylbenzyl)sulfonyl]-4-piperidinecarboxamide

N-cyclopentyl-1-[(2-methylbenzyl)sulfonyl]-4-piperidinecarboxamide

Cat. No. B4630004
M. Wt: 364.5 g/mol
InChI Key: OXOOKMUWHPHZMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-1-[(2-methylbenzyl)sulfonyl]-4-piperidinecarboxamide, also known as CPP-115, is a synthetic compound that has been found to be a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is an enzyme that is responsible for the breakdown of GABA, which is a neurotransmitter that plays an important role in the regulation of neuronal activity in the central nervous system. The inhibition of GABA-AT by CPP-115 leads to an increase in the levels of GABA in the brain, which has been found to have therapeutic potential in a number of neurological and psychiatric disorders.

Scientific Research Applications

Preclinical Pharmacology and Pharmacokinetics

One study delves into the preclinical pharmacology and pharmacokinetics of CERC-301, a selective N-methyl-D-aspartate (NMDA) receptor antagonist, to develop a dose selection guide for clinical trials aimed at treating major depressive disorder. This research highlights the importance of understanding the binding affinities and metabolic pathways of compounds to ensure safety and efficacy in human applications (Garner et al., 2015).

Diagnostic Applications in Oncology

Another study investigates the use of N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA) in visualizing primary breast tumors in humans, showcasing how certain compounds can be utilized for diagnostic imaging to identify cancerous tissues, leveraging their binding to specific receptors overexpressed in tumor cells (Caveliers et al., 2002).

Metabolic Pathways in Drug Metabolism

Research into the metabolism and disposition of venetoclax, a B-cell lymphoma-2 (Bcl-2) protein inhibitor, in humans, provides insights into the complex processes involved in the hepatic metabolism and excretion of pharmaceutical compounds. Such studies are crucial for developing drugs with optimal absorption and minimal side effects (Liu et al., 2017).

Pharmacogenomics in Diabetes Treatment

A study focusing on the effect of CYP2C9 gene polymorphisms on the treatment response to sulfonylureas in a cohort of Egyptian type 2 diabetes mellitus (T2DM) patients exemplifies the growing field of pharmacogenomics. Understanding how genetic variations affect drug metabolism can lead to more personalized and effective treatments for chronic conditions like T2DM (Salam et al., 2014).

properties

IUPAC Name

N-cyclopentyl-1-[(2-methylphenyl)methylsulfonyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O3S/c1-15-6-2-3-7-17(15)14-25(23,24)21-12-10-16(11-13-21)19(22)20-18-8-4-5-9-18/h2-3,6-7,16,18H,4-5,8-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXOOKMUWHPHZMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CS(=O)(=O)N2CCC(CC2)C(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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